An In-depth Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Phenoxybutan-1-amine: Properties, Synthesis, and Applications
Introduction
4-Phenoxybutan-1-amine is an organic chemical compound that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure, combining a flexible butylamine chain with a rigid phenoxy group, imparts specific chemical properties that make it a target for researchers in drug development and a key intermediate for various therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and applications, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identifiers
The molecular structure of 4-Phenoxybutan-1-amine consists of a primary amine group at one end of a four-carbon aliphatic chain (butane), with a phenoxy group attached to the other end. This arrangement provides both a nucleophilic amine for further reactions and an aromatic moiety that can influence molecular interactions and solubility.
Caption: Chemical structure of 4-Phenoxybutan-1-amine.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
| IUPAC Name | 4-phenoxybutan-1-amine | [2] |
| CAS Number | 16728-66-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅NO | [1][2][3] |
| Molecular Weight | 165.23 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C=C1)OCCCCN | [2] |
| InChIKey | XUOBVRURUPUPHB-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical state of 4-Phenoxybutan-1-amine is typically a colorless liquid.[1] Its properties are influenced by the interplay between the polar amine group, the ether linkage, and the nonpolar aromatic ring and alkyl chain.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
| Appearance | Colorless liquid | May appear as light yellow. | [1] |
| Molecular Weight | 165.236 g/mol | [1] | |
| Predicted LogP | 1.97 | A measure of lipophilicity. | [1] |
| Polar Surface Area (PSA) | 35.25 Ų | [1] | |
| GHS Classification | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | Danger pictogram. | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 4-Phenoxybutan-1-amine. The key expected features in different spectroscopic techniques are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretch: As a primary amine, two characteristic stretching bands are expected in the region of 3400-3250 cm⁻¹.[4][5][6] These bands are typically weaker and sharper than the O-H stretch of alcohols.[4][5][6]
-
N-H Bend: A bending vibration for the primary amine (scissoring) is expected between 1650-1580 cm⁻¹.[4][7]
-
C-O Stretch: A strong C-O stretching band for the aromatic ether is anticipated around 1250 cm⁻¹.
-
C-N Stretch: The aliphatic C-N stretch will appear as a medium or weak band in the 1250–1020 cm⁻¹ region.[4][7]
-
Aromatic C-H Bends: Out-of-plane (OOP) bending bands for the monosubstituted benzene ring will be visible in the 770-730 cm⁻¹ and 710-690 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the aliphatic chain protons, and the amine protons.
-
Aromatic Protons (C₆H₅O-): Signals for these 5 protons will appear in the downfield region, typically between δ 6.8-7.4 ppm.
-
Methylene Protons (-OCH₂-): The protons on the carbon adjacent to the ether oxygen will be deshielded, appearing around δ 3.9-4.1 ppm as a triplet.
-
Methylene Protons (-CH₂N): The protons on the carbon adjacent to the amine nitrogen will be found around δ 2.7-2.9 ppm as a triplet.[5]
-
Internal Methylene Protons (-CH₂CH₂-): The two central methylene groups will appear as multiplets in the δ 1.6-2.0 ppm range.
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet that can range from δ 0.5-5.0 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O.[5][6]
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the six aromatic carbons will be present in the δ 110-160 ppm region. The carbon directly attached to the ether oxygen (C-O) will be the most downfield.
-
Aliphatic Carbons: Carbons adjacent to the electronegative oxygen and nitrogen atoms will be deshielded and appear further downfield compared to the central carbons of the butyl chain. The expected range for these carbons is between δ 25-70 ppm.[7]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 165.
-
Nitrogen Rule: Consistent with the presence of a single nitrogen atom, the molecular weight is an odd number.[5]
-
Fragmentation: Key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond, leading to characteristic fragment ions.
Synthesis and Manufacturing
The synthesis of 4-Phenoxybutan-1-amine can be achieved through several routes. A common and logical approach involves the nucleophilic substitution of a suitable 4-halobutyl precursor with phenol, followed by the conversion of a terminal functional group to an amine.
One plausible synthetic pathway involves the reduction of 4-phenoxybutyronitrile.
Caption: A potential two-step synthesis of 4-Phenoxybutan-1-amine.
Experimental Protocol: Synthesis via Reduction of 4-Phenoxybutyronitrile
This protocol is a representative example based on standard organic chemistry transformations. Researchers should always first consult peer-reviewed literature and conduct appropriate risk assessments.
Step 1: Synthesis of 4-Phenoxybutyronitrile
-
To a stirred solution of phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to approximately 60-80 °C.
-
Add 4-chlorobutyronitrile (1.1 eq) dropwise to the reaction mixture.
-
Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-phenoxybutyronitrile.
Step 2: Reduction to 4-Phenoxybutan-1-amine
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be performed by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.
-
Prepare a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-phenoxybutyronitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Phenoxybutan-1-amine.
-
Purify the final product by vacuum distillation.
Applications in Research and Drug Development
4-Phenoxybutan-1-amine is primarily utilized as a pharmaceutical intermediate. Its bifunctional nature allows it to be incorporated into larger molecules, acting as a linker between a pharmacophore and another functional group or modifying the overall physicochemical properties (e.g., solubility, lipophilicity) of a lead compound.
-
Anti-inflammatory Agents: The compound is associated with pharmaceutical preparations for treating inflammatory diseases, including bowel disease.[3] It may be used in the synthesis of agents that target tumor necrosis factor-alpha (TNF-α) mediated inflammatory pathways.[3]
-
Scaffold for Novel Therapeutics: The amine handle provides a reactive site for amide bond formation, reductive amination, or other C-N bond-forming reactions, making it a versatile starting material for creating libraries of new chemical entities for screening. The phenoxy-butyl portion can serve as a stable scaffold that positions other functional groups in a specific orientation for receptor binding. Amine-containing structures are common in designing GABA agonists and other CNS-active agents.[8]
Safety and Handling
As a corrosive primary amine, 4-Phenoxybutan-1-amine must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[9]
-
References
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PubChem. (n.d.). 4-Phenoxybutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 9). 4-phenylbutan-1-amine. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Retrieved from [Link]
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